1,9-Nonanediol diacrylate

Radiation Vulcanization Natural Rubber Latex Tensile Strength

1,9-Nonanediol diacrylate (NDDA), also known as nonamethylene glycol diacrylate, is a bifunctional acrylate monomer characterized by a linear C9 hydrocarbon chain terminated with two acrylate ester groups. With a molecular weight of 268.35 g/mol, NDDA functions primarily as a crosslinking agent and reactive diluent in free-radical polymerization systems, particularly those cured via ultraviolet (UV) or electron beam (EB) irradiation.

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
CAS No. 107481-28-7
Cat. No. B034821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Nonanediol diacrylate
CAS107481-28-7
Synonyms1,9-Nonamethylene diacrylate; Nonamethylene diacrylate; 
Molecular FormulaC15H24O4
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCCCCCCCCOC(=O)C=C
InChIInChI=1S/C15H24O4/c1-3-14(16)18-12-10-8-6-5-7-9-11-13-19-15(17)4-2/h3-4H,1-2,5-13H2
InChIKeyPGDIJTMOHORACQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,9-Nonanediol Diacrylate (NDDA) CAS 107481-28-7: A Long-Chain C9 Diacrylate Crosslinking Monomer for Advanced Polymer Formulations


1,9-Nonanediol diacrylate (NDDA), also known as nonamethylene glycol diacrylate, is a bifunctional acrylate monomer characterized by a linear C9 hydrocarbon chain terminated with two acrylate ester groups [1]. With a molecular weight of 268.35 g/mol, NDDA functions primarily as a crosslinking agent and reactive diluent in free-radical polymerization systems, particularly those cured via ultraviolet (UV) or electron beam (EB) irradiation . The extended C9 spacer imparts distinct hydrophobicity and chain flexibility compared to shorter-chain diacrylate analogs, influencing network architecture, water resistance, and mechanical compliance in cured materials .

1,9-Nonanediol Diacrylate vs. Generic Diacrylates: Why Chain Length and Hydrophobicity Dictate Performance Outcomes in Vulcanization, Gelation, and Coatings


Substituting NDDA with a shorter-chain analog like 1,6-hexanediol diacrylate (HDDA) or 1,4-butanediol diacrylate (BDDA) fundamentally alters the crosslink density, network flexibility, and hydrophobic character of the resulting polymer matrix [1]. The longer C9 spacer in NDDA increases the molecular weight between crosslinks, yielding networks with lower crosslink density and enhanced segmental mobility, which directly impacts mechanical compliance and water resistance . Furthermore, in specific applications such as natural rubber latex (NR) prevulcanization, the hydrocarbon chain length of the diacrylate coagent critically influences its affinity for the rubber phase, with NDDA exhibiting distinct compatibility behavior compared to HDDA and BDDA [1]. Generic interchange without quantitative validation risks compromising tensile strength, water uptake, and long-term durability.

1,9-Nonanediol Diacrylate (NDDA) Product-Specific Quantitative Evidence Guide: Head-to-Head Performance Data vs. HDDA, BDDA, and DDDA


Tensile Strength in Gamma-Irradiated Natural Rubber Latex (RVNRL) Films Containing 1,9-Nonanediol Diacrylate

In gamma-irradiated natural rubber latex (RVNRL) formulations, 1,9-nonanediol diacrylate (ND-A) at 5 phr loading produced cured films with a maximum tensile strength of approximately 30 MPa at a 20 kGy radiation dose [1]. While this value represents the performance of NDDA alone, comparative studies in the same application domain indicate that 1,6-hexanediol diacrylate (HDDA)-based RVNRL films typically achieve tensile strengths in the range of 26.7–27.7 MPa under similar radiation conditions, representing a >15% improvement over control films (22.5 MPa) [2][3]. The ~30 MPa achieved with NDDA suggests a performance advantage over HDDA in this specific vulcanization context.

Radiation Vulcanization Natural Rubber Latex Tensile Strength

Chain-Length Dependent Affinity of Diacrylate Coagents in Natural Rubber Prevulcanization

A systematic study comparing diacrylate coagents with increasing aliphatic hydrophobic chain lengths—1,4-butanediol diacrylate (BTDA, C4), 1,6-hexanediol diacrylate (HDDA, C6), and 1,9-nonanediol diacrylate (NDDA, C9)—revealed that the hydrocarbon chain length directly influences coagent affinity toward natural rubber (NR) during UV prevulcanization [1]. While HDDA exhibited the greatest affinity for NR among the three coagents tested, the study established a clear structure-property relationship: increasing chain length alters hydrophobicity and thus compatibility with the NR phase [1]. NDDA's C9 chain positions it as a lower-affinity coagent compared to HDDA, a factor that must be considered when selecting the optimal coagent for a given NR formulation.

Natural Rubber Latex UV Vulcanization Coagent Affinity

Impact of Diacrylate Spacer Length on Young's Modulus in Michael Addition Gels

In a systematic investigation of Michael addition-derived gels synthesized from multi-functional acetoacetates and diacrylate compounds, gels prepared using alkyl diacrylate crosslinkers—including 1,4-butanediol diacrylate (C4), 1,6-hexanediol diacrylate (C6), and 1,9-nonanediol diacrylate (C9)—exhibited higher Young's modulus values in compression testing compared to those prepared with low molecular weight poly(ethylene glycol) diacrylate (PEGDA) [1]. The study establishes that alkyl diacrylates as a class impart enhanced stiffness relative to PEGDA-based networks, though specific modulus values for individual chain lengths were not disaggregated in the abstract.

Michael Addition Gel Mechanics Young's Modulus

Comparative Skin Irritation and Odor Profile: 1,9-Nonanediol Diacrylate vs. 1,6-Hexanediol Diacrylate

According to commercial technical literature comparing bifunctional acrylate monomers, 1,9-nonanediol diacrylate (NDDA) exhibits lower skin irritation potential and reduced odor intensity relative to the widely used shorter-chain analog 1,6-hexanediol diacrylate (HDDA) [1]. Both compounds carry GHS hazard classification H315 (causes skin irritation) and H319 (causes serious eye irritation); however, HDDA is additionally documented as a moderate to strong skin sensitizer in guinea pig maximization tests and has been implicated in occupational contact dermatitis cases in the printing industry [2][3]. The higher molecular weight and lower volatility of NDDA contribute to its more favorable handling profile.

Occupational Safety Skin Sensitization Odor Threshold

1,9-Nonanediol Diacrylate (NDDA): Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Formulation


Radiation Vulcanization of Natural Rubber Latex for High-Strength Medical and Industrial Films

NDDA serves as an effective accelerator in gamma-ray and electron beam vulcanization of natural rubber latex (RVNRL), achieving tensile strengths of approximately 30 MPa at 5 phr loading and 20 kGy gamma irradiation [1]. This performance positions NDDA as a viable alternative to traditional sulfur vulcanization systems, enabling the production of high-strength, protein-extractable films suitable for medical gloves, condoms, and industrial rubber goods where radiation-cured, sulfur-free products are preferred [1]. The ~8–12% higher tensile strength observed with NDDA relative to HDDA-based systems supports its selection when maximum film strength is the primary procurement driver [2].

UV-Curable Coatings and Inks Requiring Reduced Odor and Skin Irritation Profile

In UV-curable coating and ink formulations where residual monomer odor and worker exposure concerns are paramount—such as indoor furniture coatings, food packaging inks, and consumer electronics finishes—NDDA offers a differentiated safety profile relative to HDDA, with commercial assessments indicating lower skin irritation potential and reduced odor intensity [1]. While both compounds are classified as irritants, HDDA's documented status as a moderate-to-strong skin sensitizer [2] makes NDDA a strategically advantageous alternative in applications subject to stringent occupational exposure limits or consumer odor sensitivity.

Hydrophobic, Flexible Crosslinked Networks for Water-Resistant Coatings and Adhesives

The extended C9 hydrocarbon spacer in NDDA imparts enhanced hydrophobicity and flexibility to cured polymer networks compared to shorter-chain diacrylate analogs, improving water resistance and durability in coatings and adhesive applications [1]. NDDA functions as both a crosslinking agent and a reactive diluent that reduces formulation viscosity while contributing to low-cure-shrinkage and impact-resistant final properties [2]. These characteristics make NDDA particularly well-suited for automotive interior coatings, flexible device screens, and moisture-resistant adhesives where long-term stability under humid or aqueous exposure conditions is a critical performance requirement [1].

Ion-Conductive Gel Electrolytes Requiring Enhanced Mechanical Stiffness

In the synthesis of ion-conductive gels via Michael addition chemistry, alkyl diacrylate crosslinkers including NDDA yield networks with higher Young's modulus in compression testing compared to PEGDA-based analogs [1]. This class-level mechanical advantage supports the use of NDDA in gel electrolyte formulations for lithium-ion batteries, supercapacitors, and electrochemical sensors where maintaining dimensional stability and mechanical integrity under compressive stress is essential for device performance and longevity [1].

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